3-(4-Methylbenzyl)piperidine hydrochloride chemical structure and IUPAC name
3-(4-Methylbenzyl)piperidine hydrochloride chemical structure and IUPAC name
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, characterization, and pharmacological utility of 3-(4-Methylbenzyl)piperidine Hydrochloride .
Core Scaffold Analysis & Synthetic Pathways
Executive Summary & Chemical Identity
3-(4-Methylbenzyl)piperidine hydrochloride is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for the synthesis of subtype-selective NMDA receptor antagonists (specifically NR2B ligands like ifenprodil analogs) and monoamine transporter modulators. Unlike its 4-substituted regioisomer, the 3-substituted variant introduces a chiral center at the C3 position, offering vectors for exploring stereoselective binding pockets in neuropharmacology.
Chemical Data Matrix
| Property | Specification |
| IUPAC Name | 3-[(4-methylphenyl)methyl]piperidine hydrochloride |
| Common Name | 3-(4-Methylbenzyl)piperidine HCl |
| CAS Number | 625454-26-4 (HCl salt) |
| Molecular Formula | C₁₃H₁₉N[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |
| Molecular Weight | 225.76 g/mol |
| Exact Mass | 189.1517 (Free base) |
| Chirality | C3 (Racemic mixture unless specified as R or S) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
| SMILES | CC1=CC=C(CC2CNCCC2)C=C1.Cl |
Synthetic Architecture
For research applications requiring high purity and structural confirmation, the synthesis of 3-(4-methylbenzyl)piperidine is best approached via a Grignard-mediated arylation followed by reductive deoxygenation . This route is superior to direct Friedel-Crafts alkylation of piperidine due to the latter's poor regioselectivity.
Primary Synthetic Pathway (The "Aldehyde Route")
This protocol ensures regiochemical integrity at the C3 position.
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Nucleophilic Addition: Reaction of pyridine-3-carboxaldehyde with (4-methylphenyl)magnesium bromide (Grignard reagent) yields the secondary alcohol intermediate, phenyl(pyridin-3-yl)methanol.
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Deoxygenation & Ring Reduction: A one-pot or two-step hydrogenation process. The pyridine ring is reduced to piperidine, and the benzylic hydroxyl group is removed (hydrogenolysis) to yield the methylene bridge.
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Catalyst: Pd/C or PtO₂ under H₂ atmosphere (often acidic conditions to facilitate dehydration/hydrogenolysis).
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Salt Formation: Treatment with anhydrous HCl in diethyl ether/dioxane precipitates the hydrochloride salt.
Visualization of Synthetic Logic
The following diagram illustrates the critical intermediates and reaction flow.
Figure 1: Convergent synthesis via Grignard addition ensuring C3-regioselectivity.
Pharmacological Significance & Stereochemistry
The "Ifenprodil" Pharmacophore
This compound is a structural analog of the polyamine linker found in Ifenprodil and Ro 25-6981 , which are classic antagonists of the NR2B subunit of the NMDA receptor.
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Mechanism: These compounds bind to the amino-terminal domain (ATD) of the GluN2B subunit (allosteric modulation).
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Structural Role: The benzylpiperidine moiety mimics the hydrophobic "anchor" that fits into the interface between the GluN1 and GluN2B subunits.
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3- vs. 4-Substitution: While 4-benzylpiperidines are more common (e.g., Ifenprodil), the 3-substituted analogs force a different conformational vector. This is often used to tune selectivity between NR2B and other targets like Sigma receptors (σ1/σ2) or Dopamine D4 receptors.
Chirality as a Variable
Because the C3 carbon is chiral, the biological activity is often enantioselective.
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Guidance: In high-affinity binding assays, the racemic HCl salt (CAS 625454-26-4) is suitable for initial screening. However, for lead optimization, resolution via chiral HPLC or asymmetric synthesis (using chiral auxiliaries during the Grignard step) is mandatory.
Quality Control & Characterization Protocol
To ensure data integrity in biological assays, the following characterization workflow is required.
Analytical Specifications
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¹H NMR (DMSO-d₆, 400 MHz):
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Look for the characteristic AB quartet of the p-tolyl group (approx. 7.10 ppm).
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Verify the benzylic methylene protons (doublet/multiplet around 2.5–2.7 ppm).
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Confirm the piperidine ring protons (broad multiplets 1.5–3.3 ppm).
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Impurity Watch: Check for residual pyridine (aromatic shifts >8.0 ppm) indicating incomplete hydrogenation.
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Mass Spectrometry (LC-MS):
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ESI+ mode: Expect [M+H]⁺ = 190.16 (Free base mass).
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HPLC Purity: >98% (Required for biological screening to rule out false positives from metallic catalyst residues).
QC Workflow Diagram
Figure 2: Purification and validation logic flow.
Handling and Safety
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Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine or hydration changes.
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Solubility for Assays: Prepare stock solutions in DMSO (up to 20 mM). Avoid freeze-thaw cycles of the stock solution.
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Hazards: Treat as a potential irritant and CNS active agent. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
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Chem-Impex International. (n.d.). 3-(4-Methylbenzyl)Piperidine Hydrochloride Product Page. Retrieved from
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Sigma-Aldrich. (n.d.). 3-(4-Methyl-benzyl)-piperidine hydrochloride Product Specification. Retrieved from
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Faigl, F., et al. (2003).[7] A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(40), 7897–7900. (Methodology for Grignard/Pyridine route).
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Layton, M. E., et al. (2011). Discovery of 3-substituted aminocyclopentanes as potent and orally bioavailable NR2B subtype-selective NMDA antagonists. ACS Medicinal Chemistry Letters. (Context on 3-substituted scaffolds in NR2B antagonism). Retrieved from
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PubChem. (n.d.). Compound Summary: 4-(3-Methylbenzyl)piperidine (Isomer Comparison). National Library of Medicine. Retrieved from
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 6. Discovery of 3-substituted aminocyclopentanes as potent and orally bioavailable NR2B subtype-selective NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 9. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
